

Application Notes: Investigating the Effects of SR 142948 on Neurotransmitter Release

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Compound of Interest		
Compound Name:	SR 142948	
Cat. No.:	B1663775	Get Quote

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist for the neurotensin (NT) receptor.[1][2] It demonstrates high affinity for neurotensin receptors, with IC50 values in the low nanomolar range, making it a valuable tool for studying the physiological and pathological roles of the neurotensin system.[1][3] Neurotensin is known to modulate the release of several key neurotransmitters, and SR 142948 has been instrumental in elucidating these interactions. Specifically, it has been shown to antagonize neurotensin-evoked acetylcholine release in the rat striatum and to block dopamine efflux in the nucleus accumbens when co-administered with neurotensin in the ventral tegmental area.[3][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design experiments aimed at characterizing the effects of **SR 142948** on neurotransmitter release. The protocols cover in vitro receptor binding, in vivo neurotransmitter monitoring, and cellular functional assays.

Quantitative Data Summary

The following tables summarize the binding affinities and functional inhibitory concentrations of **SR 142948** from various experimental systems.

Table 1: Receptor Binding Affinity of SR 142948



Preparation	Radioligand	IC50 (nM)	Reference
h-NTR1-CHO Cells	[¹²⁵ I-Tyr ³]NT	1.19	[1]
HT-29 Cells	[¹²⁵ I-Tyr ³]NT	0.32	[1]
Adult Rat Brain	-	3.96	[1]
Human Umbilical Vein Endothelial Cells	[¹²⁵ I]-neurotensin	0.24 ± 0.01	[5]

Table 2: Functional Antagonism by SR 142948

Assay	Cell Line <i>l</i> System	NT-Induced Effect	IC50 (nM)	Reference
Inositol Monophosphate (IP1) Formation	HT-29 Cells	IP1 Production	3.9	[1][3][6]
Intracellular Calcium ([Ca²+]i) Mobilization	h-NTR1-CHO Cells	[Ca²+]i Increase	-	[1][3][7]
Prostacyclin Production	Human Umbilical Vein Endothelial Cells	Prostacyclin Production	17 ± 3	[5]

Experimental Protocols & Visualizations Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of **SR 142948** for the neurotensin receptor by measuring its ability to compete with a radiolabeled ligand.





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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation:
 - Prepare membrane homogenates from tissues (e.g., rat striatum) or cultured cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).[1][3]
 - Homogenize the tissue/cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
 - Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Competition Binding Assay:[8][9]
 - In a 96-well plate, add the following to each well in the assay buffer:
 - A fixed concentration of a suitable radioligand (e.g., [125I-Tyr3]NT or [3H]SR 48692) near
 its Kd value.[3][6]
 - Increasing concentrations of unlabeled **SR 142948** (e.g., 10^{-11} M to 10^{-5} M).

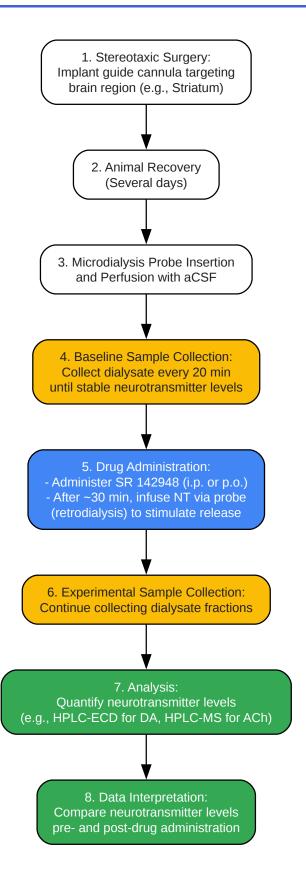


- Membrane preparation (typically 20-50 μg of protein).
- For non-specific binding, use a high concentration of unlabeled neurotensin (e.g., 1 μM).
- Incubate the plate at 25°C for 20-60 minutes to reach equilibrium.[10]
- Separation and Counting:
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 1% polyethyleneimine.[10]
 - Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity trapped on the filters using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of SR 142948.
 - Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effect of **SR 142948** on neurotensin-stimulated acetylcholine (ACh) or dopamine (DA) release in the brain of a freely moving rat.[11][12][13]





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Caption: Experimental workflow for an in vivo microdialysis study.



Methodology:

- Surgical Preparation:
 - Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
 - Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for ACh release, nucleus accumbens for DA release).[3]
 - Allow the animal to recover for several days.
- Microdialysis Procedure:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
 - Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).[14]
 - Allow the system to equilibrate and collect baseline samples every 10-20 minutes until neurotransmitter levels are stable (typically 3-4 consecutive samples with <10% variation).
- Drug Administration and Sample Collection:
 - Administer SR 142948 systemically (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle control.[1]
 - After a suitable pre-treatment time (e.g., 30 minutes), stimulate neurotransmitter release by infusing neurotensin (e.g., 100 nM) directly into the brain region through the microdialysis probe (retrodialysis).[1][14]
 - Continue to collect dialysate samples at regular intervals for 2-3 hours post-stimulation.
- Neurochemical Analysis:
 - Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

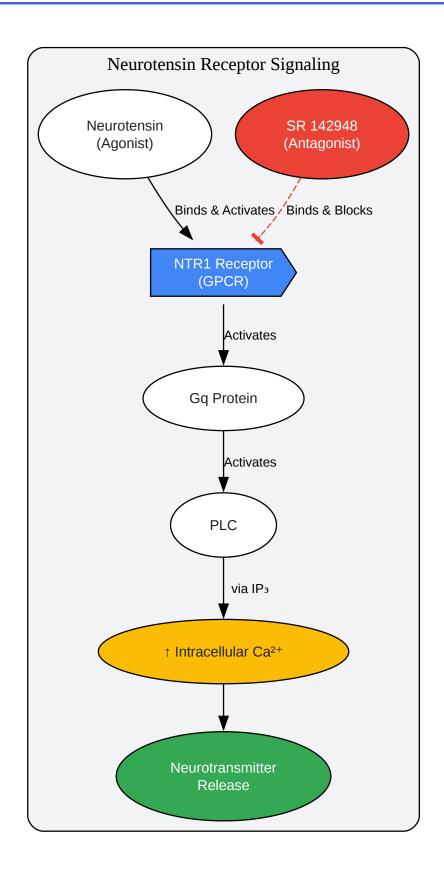


- For dopamine, use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
- For acetylcholine, use HPLC coupled with Mass Spectrometry (HPLC-MS) for high sensitivity.
- Data Analysis:
 - Express neurotransmitter concentrations as a percentage of the average baseline level.
 - Compare the time course of neurotransmitter release between the vehicle-treated and SR
 142948-treated groups.
 - Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine significance.

Protocol 3: In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the ability of **SR 142948** to block neurotensin-induced intracellular calcium mobilization in cells expressing the human neurotensin receptor (NTR1).





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Caption: Neurotensin signaling pathway and the inhibitory action of SR 142948.



Methodology:

- Cell Culture and Dye Loading:
 - Culture CHO cells stably transfected with the human NTR1 receptor (h-NTR1-CHO cells).
 [1][3]
 - Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
 according to the manufacturer's instructions. This typically involves incubation for 30-60
 minutes at 37°C.
 - Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
- Antagonist and Agonist Addition:
 - Add varying concentrations of SR 142948 or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Fluorescence Measurement:
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Add a fixed concentration of neurotensin (typically a concentration that gives ~80% of the maximal response, EC80) to all wells simultaneously using the instrument's integrated fluidics.
 - Immediately begin recording the change in fluorescence intensity over time (e.g., for 60-120 seconds).[1]
- Data Analysis:
 - Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.



- Normalize the data, setting the response to neurotensin alone as 100% and the response in buffer as 0%.
- Plot the normalized response against the log concentration of SR 142948.
- Fit the data using a non-linear regression model to determine the IC50 value of SR
 142948 for inhibiting the neurotensin-induced calcium response.

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